molecular formula C57H108N2O9S B14343111 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine CAS No. 98598-79-9

2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine

Cat. No.: B14343111
CAS No.: 98598-79-9
M. Wt: 997.5 g/mol
InChI Key: DEXMLDCINRCPNE-VHJYOLMMSA-N
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Description

2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine is a synthetic triacylated lipopeptide. This compound is known for its role as a potent activator of the immune system, particularly through its interaction with Toll-like receptor 2 (TLR2). It is often used in scientific research to study immune responses and as an adjuvant in vaccine development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine involves the coupling of S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-®-cysteine with other amino acids. The process typically includes the use of protecting groups such as tert-butyl esters, which are later removed using trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the compound is prepared under strict aseptic conditions to ensure sterility and purity. The lyophilized product is stable for extended periods when stored at appropriate temperatures, typically around -20°C .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the activation of Toll-like receptor 2 (TLR2). Upon binding to TLR2, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . This mechanism is crucial for its role as an immune system activator and adjuvant.

Comparison with Similar Compounds

Properties

CAS No.

98598-79-9

Molecular Formula

C57H108N2O9S

Molecular Weight

997.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C57H108N2O9S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-53(61)58-52(56(64)59-51(46-60)57(65)66)49-69-48-50(68-55(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-67-54(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h50-52,60H,4-49H2,1-3H3,(H,58,61)(H,59,64)(H,65,66)/t50?,51-,52-/m0/s1

InChI Key

DEXMLDCINRCPNE-VHJYOLMMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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